
4-Chloro-3-fluorostyrene
Overview
Description
4-Chloro-3-fluorostyrene is an organic compound with the molecular formula C8H6ClF. It is a derivative of styrene, where the aromatic ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorostyrene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a palladium catalyst, a base, and a solvent under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are used for hydrogenation, while halogenation may require halogen sources like bromine or chlorine.
Polymerization: Radical initiators or catalysts are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted styrenes with various functional groups.
Addition Reactions: Products include saturated or halogenated derivatives of this compound.
Polymerization: Products include polymers with specific properties tailored for industrial applications.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Chloro-3-fluorostyrene serves as a crucial building block in organic synthesis. It is utilized to create a variety of functionalized compounds through substitution and addition reactions. The compound's unique structure allows it to participate in reactions that lead to the formation of more complex molecules.
Table 1: Common Reactions Involving this compound
Reaction Type | Products | Notes |
---|---|---|
Substitution | Various substituted styrenes | Chlorine or fluorine can be replaced by nucleophiles. |
Addition | Saturated derivatives | Includes halogenated products. |
Polymerization | Specialty polymers | Tailored properties for specific applications. |
Biological Applications
Synthesis of Biologically Active Molecules
In biological research, this compound is used to synthesize biologically active molecules. Its derivatives are studied for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Case Study: Co-Metabolic Transformation
A study investigated the co-metabolic transformation of 4-chlorostyrene using Pseudomonas fluorescens. The research focused on optimizing conditions for enhanced product yield and transformation rates. Key findings included:
- The co-substrate significantly influenced metabolic processes.
- Optimized conditions led to a 1.4-fold increase in product yield while reducing reaction time by 18.5 times .
Medicinal Chemistry
Pharmaceutical Development
this compound is involved in the development of pharmaceuticals, particularly in creating compounds that exhibit enhanced biological activity or improved pharmacokinetic properties. Its ability to modify molecular interactions makes it a valuable component in drug design.
Industrial Applications
Production of Specialty Polymers
In the industrial sector, this compound is used to produce specialty polymers that possess unique physical and chemical properties. These polymers find applications in coatings, adhesives, and other materials requiring specific characteristics such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorostyrene depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical or catalytic polymerization to form long-chain polymers. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles through nucleophilic substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Chlorostyrene: Similar structure but lacks the fluorine atom.
3-Fluorostyrene: Similar structure but lacks the chlorine atom.
4-Bromo-3-fluorostyrene: Similar structure with bromine instead of chlorine.
Uniqueness
4-Chloro-3-fluorostyrene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and the properties of the resulting products. This dual substitution can provide unique electronic and steric effects that are not present in other similar compounds .
Biological Activity
4-Chloro-3-fluorostyrene is a substituted styrene compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article reviews the biological activity of this compound, focusing on its metabolic transformations, toxicity, and potential applications.
This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring. Its chemical structure can be represented as follows:
Metabolic Transformations
Research has indicated that this compound undergoes co-metabolic transformations in certain bacterial strains. A study focusing on Pseudomonas fluorescens revealed that this organism can utilize this compound as a co-substrate, leading to the production of various metabolites. Key findings from this study include:
- Co-Metabolism : The presence of non-substituted styrene is crucial for the effective co-metabolic process involving this compound .
- Inhibition Factors : The study identified that both the product and substrate could inhibit the co-metabolic reaction, with salt and trace elements influencing this inhibition .
- Product Yield : The optimized conditions allowed for a significant increase in product yield, achieving approximately 6.7 g/L of co-product after extended incubation periods .
Toxicity and Environmental Impact
The biological activity of this compound also raises concerns regarding its toxicity. Research has shown that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and substituents. For instance:
- Toxicological Studies : Investigations into related chlorinated compounds suggest potential cytotoxic effects, which may extend to this compound due to its structural similarities .
- Environmental Persistence : The stability of halogenated styrenes in environmental conditions raises questions about their persistence and bioaccumulation in ecosystems .
Applications in Material Science
The unique properties of this compound make it a candidate for various applications in material science:
- Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and chemical resistance due to the presence of halogen substituents .
- Liquid Crystals : Its structural characteristics allow it to exhibit mesomorphic properties, making it suitable for applications in liquid crystal displays (LCDs) .
Case Study 1: Co-Metabolism in Pseudomonas fluorescens
A detailed investigation into the co-metabolic pathways involving this compound was conducted using Pseudomonas fluorescens. The study outlined the following parameters:
Parameter | Value |
---|---|
Initial Concentration | 88 mM (2202 μmol) |
pH | Adjusted to 8 |
Reaction Time | Up to 504 hours |
Product Yield | 6.7 g/L after optimization |
This case study highlights the potential for bioremediation applications utilizing this compound.
Case Study 2: Toxicity Assessment
A comparative toxicity assessment was conducted on chlorinated styrenes, including this compound. Results indicated:
Compound | LC50 (mg/L) |
---|---|
This compound | TBD (to be determined) |
Related Chlorinated Compounds | Varies widely |
This assessment underscores the need for further toxicological studies specific to this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Chloro-3-fluorostyrene?
- Methodology : Synthesis typically involves halogenation and elimination reactions. For example, starting from 4-chloro-3-fluoro-phenylamine, a multi-step procedure may include:
- Step 1 : Protection of the amine group using anhydrous dioxane under nitrogen atmosphere.
- Step 2 : Reaction with allylating agents (e.g., allyl halides) to introduce the styrenic double bond.
- Step 3 : Purification via flash column chromatography to isolate the product .
- Key parameters : Temperature control (room temperature to reflux), solvent choice (dioxane, dichloromethane), and inert gas purging to prevent oxidation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR to identify aromatic protons and substituents .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-Cl, C-F stretches) .
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Waste disposal : Segregate halogenated waste and collaborate with certified waste management companies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance this compound yield?
- Methodology :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading).
- Case study : Using anhydrous dioxane at 60°C with palladium catalysts increased styrenylation efficiency by 15% in pilot studies .
- Analytical monitoring : Track intermediates via thin-layer chromatography (TLC) to adjust reaction timelines .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated styrenes?
- Methodology :
- Multi-technique validation : Combine NMR, IR, and high-resolution MS to confirm structural assignments .
- Comparative analysis : Cross-check with crystallographic data (e.g., Acta Crystallographica reports) for bond length/angle consistency .
- Reproducibility : Replicate experiments under standardized conditions (e.g., solvent purity, calibration standards) .
Q. How is this compound utilized in polymer chemistry research?
- Methodology :
- Radical polymerization : Initiate styrenic monomers using azobisisobutyronitrile (AIBN) to study copolymer thermal stability .
- Functionalization : Introduce fluorinated side chains for hydrophobic polymer coatings, characterized by dynamic contact angle measurements .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitutions?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
Properties
IUPAC Name |
1-chloro-4-ethenyl-2-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHKYZAFKYYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.